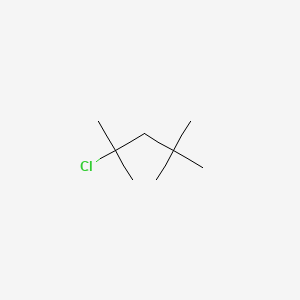
2-氯-2,4,4-三甲基戊烷
描述
2-Chloro-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Cl . It has an average mass of 148.674 Da and a monoisotopic mass of 148.101883 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2,4,4-trimethylpentane can be represented as follows: InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Chloro-2,4,4-trimethylpentane has a boiling point of 420 K . More physical and chemical property data may be available from various databases .科学研究应用
溶剂分解研究
2-氯-2,4,4-三甲基戊烷在溶剂分解中的行为已被广泛研究。Takeuchi 等人 (1996) 的研究评估了其在各种溶剂中的溶剂分解速率。这项研究提供了对该化学物质的反应性和不同溶剂对其溶剂分解速率的影响的见解 (Takeuchi 等人,1996)。
拉曼光谱分析
Matsuura 等人 (1990) 对 2-氯-2,4,4-三甲基戊烷进行了拉曼光谱研究。这项研究有助于理解该化合物的振动模式,从而详细了解其分子结构和行为 (Matsuura 等人,1990)。
与辐射的相互作用
Chiari 等人 (2014) 研究了 2,2,4-三甲基戊烷与正电子(一种辐射粒子)的相互作用。这项研究对于理解这种化学物质如何与带电粒子相互作用非常重要,这与辐射物理学和医学成像中的应用相关 (Chiari 等人,2014)。
物理性质分析
Mardani 等人 (2015) 专注于 2-甲氧基-2,4,4-三甲基戊烷的物理性质,该化合物与 2-氯-2,4,4-三甲基戊烷密切相关。这项研究提供了对这些化合物的密度、热力学和相行为的见解,这对于它们在各种工业应用中至关重要 (Mardani 等人,2015)。
气相色谱研究
Buchmann 等人 (1998) 使用气相色谱/质谱 (GC/MS) 进行了研究,以探索涉及 2,4,4-三甲基-1-戊烯和 2-氯-2,4,4-三甲基戊烷的阳离子聚合中的引发模式。这项研究对于理解该化学物质参与的聚合过程至关重要 (Buchmann 等人,1998)。
化学键合研究
Borghoff 等人 (1991) 研究了涉及 2,2,4-三甲基戊烷的与 α 2u 球蛋白的化学键合特性。了解这些结合特性对于评估该化合物的生物活性和潜在毒性至关重要 (Borghoff 等人,1991)。
安全和危害
属性
IUPAC Name |
2-chloro-2,4,4-trimethylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQIMYDFATMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976629 | |
| Record name | 2-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,4,4-trimethylpentane | |
CAS RN |
6111-88-2 | |
| Record name | 2-Chloro-2,4,4-trimethyl-pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Chloro-2,4,4-trimethylpentane initiate carbocationic polymerization?
A: TMPCl, in the presence of a Lewis acid coinitiator like titanium tetrachloride (TiCl4), undergoes ionization to form a carbocation. This carbocation, stabilized by the three alkyl substituents, acts as an initiator by attacking the double bond of a monomer like isobutylene. This initiates chain propagation, ultimately leading to polymer formation. [, , , , ]
Q2: Does the structure of 2-Chloro-2,4,4-trimethylpentane influence its initiation efficiency?
A: Yes, the neopentyl structure of TMPCl, with three methyl groups attached to the β-carbon, significantly hinders backside attack, favoring ionization over elimination. This results in a higher yield of carbocations and more efficient initiation. [, ]
Q3: What are the implications of using 2-Chloro-2,4,4-trimethylpentane as an initiator for polymer synthesis?
A: TMPCl enables the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. This control stems from its ability to generate relatively stable carbocations that participate in living carbocationic polymerization. [, , , ]
Q4: What is the molecular formula and weight of 2-Chloro-2,4,4-trimethylpentane?
A4: The molecular formula of 2-chloro-2,4,4-trimethylpentane is C8H17Cl, and its molecular weight is 148.68 g/mol.
Q5: What spectroscopic techniques are used to characterize 2-Chloro-2,4,4-trimethylpentane and the polymers it initiates?
A: NMR spectroscopy, particularly 1H and 13C NMR, is extensively used to characterize TMPCl, determine its purity, and analyze the microstructure of polymers it initiates. FTIR is also employed to monitor polymerization kinetics and analyze the composition of copolymers. [, , , , , ]
Q6: What solvents are commonly used for 2-Chloro-2,4,4-trimethylpentane-initiated polymerization?
A: Nonpolar solvents like hexane and methyl chloride are typically used. The choice and ratio of these solvents can influence polymerization kinetics, polymer solubility, and the occurrence of side reactions. [, , , , ]
Q7: Can 2-Chloro-2,4,4-trimethylpentane be used to initiate the polymerization of monomers other than isobutylene?
A: Yes, TMPCl, in conjunction with appropriate Lewis acids and additives, has been successfully used to initiate the polymerization of other monomers, including styrene, α-methylstyrene, indene, and β-pinene. [, , , , , ]
Q8: What are the challenges associated with using 2-Chloro-2,4,4-trimethylpentane in carbocationic polymerization?
A: Challenges include maintaining living polymerization conditions, controlling chain transfer reactions, and preventing side reactions like chain coupling and β-proton elimination, particularly at higher temperatures. [, , ]
Q9: How can exo-olefin terminated polyisobutylene be synthesized using 2-Chloro-2,4,4-trimethylpentane?
A: exo-Olefin terminated PIB can be synthesized by quenching TiCl4-catalyzed living PIB, initiated by TMPCl, with hindered bases or specific sulfides, followed by a suitable terminating agent. [, ]
A: While the provided research primarily focuses on experimental aspects, computational chemistry could be used to model the ionization of TMPCl, study the stability of the resulting carbocation, and simulate its interactions with monomers during polymerization. [, ]
Q10: How does the structure of the initiator influence the outcome of carbocationic polymerization?
A: The rate of ionization and the stability of the resulting carbocation are directly influenced by the structure of the initiator. Bulkier substituents near the reaction center increase steric hindrance, favoring ionization and leading to more controlled polymerizations. [, , , ]
A: The research primarily focuses on the use of TMPCl in controlled laboratory settings. Information regarding its long-term stability and specific formulation strategies is limited within the provided context. [, , ]
A: Information regarding specific SHE regulations and compliance is not discussed in the provided research articles. It is essential to consult relevant safety data sheets and regulatory guidelines when handling TMPCl. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

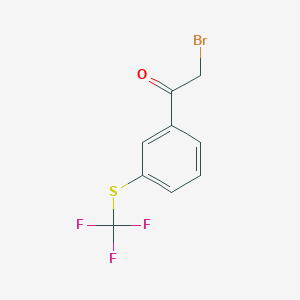
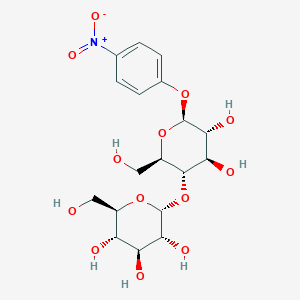
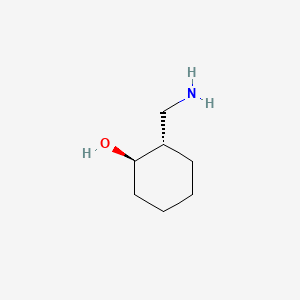

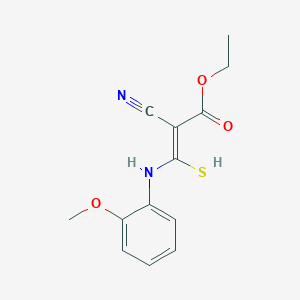
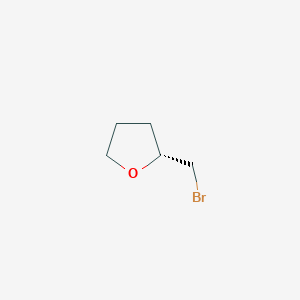
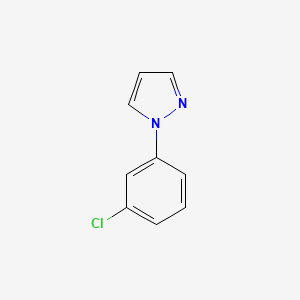


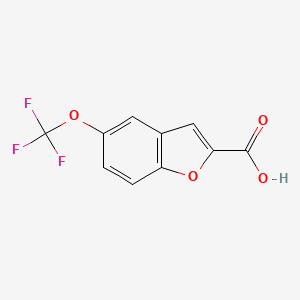
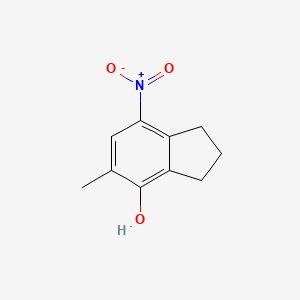
![4'-bromo-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B3042339.png)

